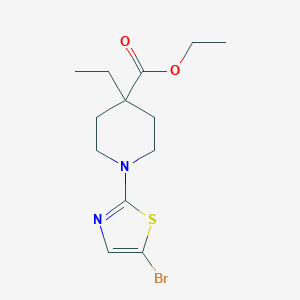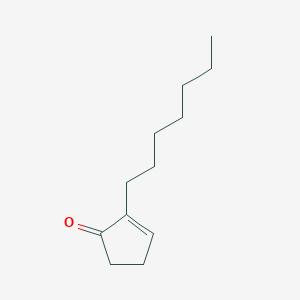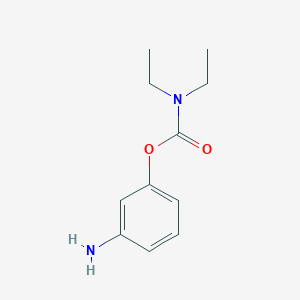
(3-aminophenyl) N,N-diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminophenyl) N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) N,N-diethylcarbamate typically involves the reaction of 3-aminophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Aminophenol+Diethylcarbamoyl chloride→(3-Aminophenyl) N,N-diethylcarbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
(3-Aminophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: It is used in the production of pesticides and herbicides, leveraging its ability to inhibit cholinesterase enzymes.
作用机制
The mechanism of action of (3-aminophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can inhibit enzymes such as cholinesterases by forming a stable carbamylated enzyme intermediate, thereby preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based inhibitors.
相似化合物的比较
- (3-Aminophenyl) N,N-dimethylcarbamate
- (3-Aminophenyl) N,N-diisopropylcarbamate
- (3-Aminophenyl) N,N-dibutylcarbamate
Comparison:
- (3-Aminophenyl) N,N-diethylcarbamate is unique due to its specific diethyl substitution, which affects its solubility, reactivity, and interaction with biological targets compared to its dimethyl, diisopropyl, and dibutyl counterparts.
- The diethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other carbamates might be less effective.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
(3-aminophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4,12H2,1-2H3 |
InChI 键 |
KHBRWGLLNGWQPE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
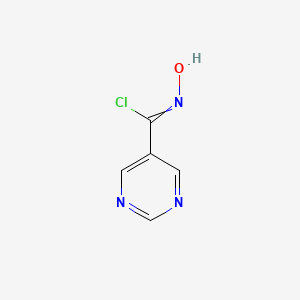
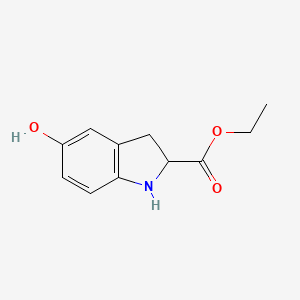
![methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8391428.png)
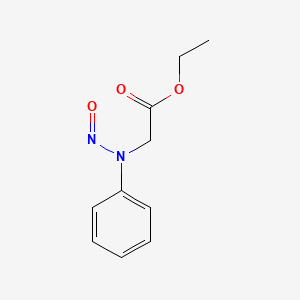
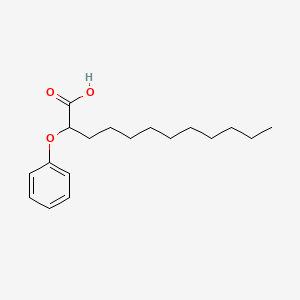
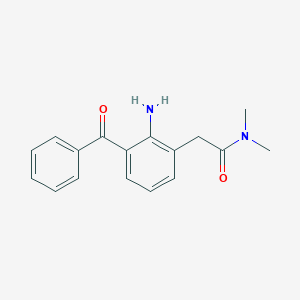
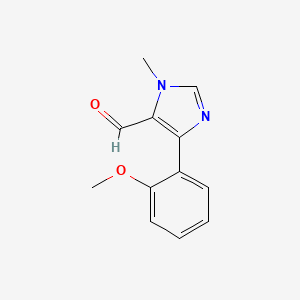
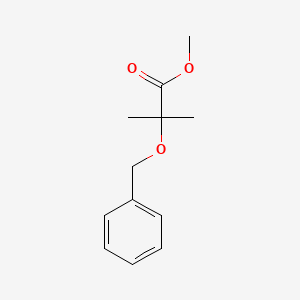
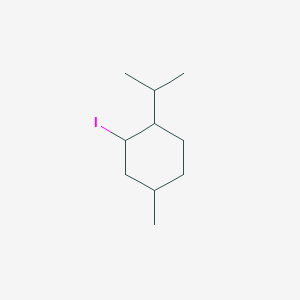
![7-Isopropyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8391474.png)
